

Topic: Analytical Methods for Quantifying 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

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Compound of Interest

Compound Name: 2-(4-Methylpiperidin-1-yl)-5-nitropyridine

CAS No.: 82857-28-1

Cat. No.: B3156395

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Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of **2-(4-methylpiperidin-1-yl)-5-nitropyridine**, a key heterocyclic compound with applications in pharmaceutical synthesis and materials science.[1][2] Recognizing the critical need for precise and reliable measurement in research, development, and quality control, this document provides detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Further, it addresses the applicability and challenges of Gas Chromatography-Mass Spectrometry (GC-MS) for this analyte. The protocols are designed as self-validating systems, with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Quantification

Substituted nitropyridines are a cornerstone of modern medicinal chemistry, serving as versatile precursors for a wide array of bioactive molecules.[1] **2-(4-Methylpiperidin-1-yl)-5-nitropyridine** belongs to this important class of compounds. The accurate determination of its concentration is paramount for several reasons:

- In Pharmaceutical Development: To ensure the correct stoichiometry in synthetic reactions, quantify impurities, and perform pharmacokinetic studies on derived active pharmaceutical ingredients (APIs).[3]
- For Quality Control: To verify the purity and concentration of the compound in manufactured batches, ensuring it meets regulatory specifications.
- In Research Settings: To obtain reliable data in studies exploring its synthetic utility or potential biological activity.

This document provides the analytical framework necessary to achieve these objectives with confidence.

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. The properties of **2-(4-methylpiperidin-1-yl)-5-nitropyridine** dictate the optimal choice of solvents, pH, chromatographic columns, and detection techniques.

Property	Value (Estimated/Calculated)	Rationale & Impact on Method Development
Molecular Formula	C ₁₁ H ₁₅ N ₃ O ₂	Confirmed by mass spectrometry for accurate mass measurement.
Molecular Weight	221.26 g/mol	Essential for preparing standard solutions and for mass spectrometry settings.
Structure	The structure contains a basic piperidine nitrogen and an aromatic pyridine nitrogen, making it suitable for positive mode electrospray ionization (ESI+). The nitro-substituted pyridine ring is a chromophore, enabling UV detection.	
pKa (Estimated)	~5-6 (most basic nitrogen)	The piperidine nitrogen is predicted to be the most basic site. This suggests that in acidic mobile phases (pH < 4), the molecule will be protonated and highly polar, favoring retention on reversed-phase columns with ion-pairing agents or buffered mobile phases for good peak shape.
logP (Estimated)	~2.0 - 2.5	This moderate lipophilicity indicates good solubility in common organic solvents like acetonitrile and methanol and suggests that reversed-phase chromatography is the ideal separation mode. ^[4]

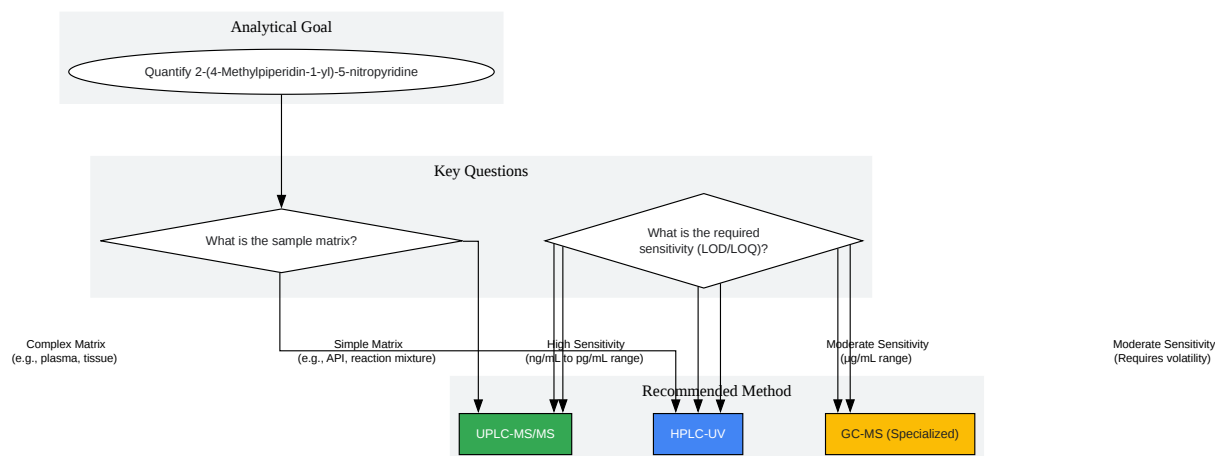
UV λ_{max} (Estimated)

~350-380 nm

The presence of the 5-nitropyridine system creates a strong chromophore.^[5] A UV scan should be performed to determine the optimal wavelength for maximum sensitivity, likely red-shifted due to the piperidine substituent.

Strategic Selection of Analytical Methods

The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. This decision-making process is crucial for generating meaningful and reliable data.



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Caption: Decision workflow for selecting the appropriate analytical method.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine analysis, purity assessment, and quantification in non-complex matrices. It offers a balance of performance, cost-effectiveness, and accessibility. The protocol is adapted from established methods for similar polar compounds.[6][7]

Principle of the Method

The analyte is separated on a C18 reversed-phase column. An acidic mobile phase is used to ensure the protonation of the piperidine nitrogen, which promotes sharp, symmetrical peaks by preventing interaction with residual silanols on the silica support. Quantification is achieved by comparing the analyte's peak area to a calibration curve generated from standards of known concentration.[6]

Detailed Experimental Protocol

4.2.1 Instrumentation and Consumables

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
- C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- HPLC-grade Acetonitrile (ACN) and Water.
- Trifluoroacetic Acid (TFA) or Formic Acid, HPLC grade.
- 0.45 μm syringe filters.

4.2.2 Preparation of Solutions

- Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water (0.1% v/v). Mix thoroughly and degas.
- Mobile Phase B (Organic): HPLC-grade Acetonitrile.
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10.0 mg of **2-(4-methylpiperidin-1-yl)-5-nitropyridine** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$) by serial dilution of the stock solution with the mobile phase.

4.2.3 Chromatographic Conditions

Parameter	Value	Justification
Column	C18, 250 mm x 4.6 mm, 5 μ m	Standard for retaining moderately polar compounds.
Mobile Phase	Gradient Elution	Provides efficient separation from impurities and a shorter run time.
Time (min)	%A (0.1% Formic Acid in H ₂ O)	
0.0	90	
15.0	10	
17.0	10	
17.1	90	
20.0	90	
Flow Rate	1.0 mL/min	Standard for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature	30 $^{\circ}$ C	Maintains consistent retention times and improves peak shape.
Detection Wavelength	365 nm (or determined λ max)	Provides high sensitivity for the nitropyridine chromophore.
Injection Volume	10 μ L	A typical volume to balance sensitivity and peak shape.

4.2.4 Sample Preparation and Analysis

- Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask.
- Add ~70 mL of 50:50 ACN/Water and sonicate for 10 minutes to dissolve.

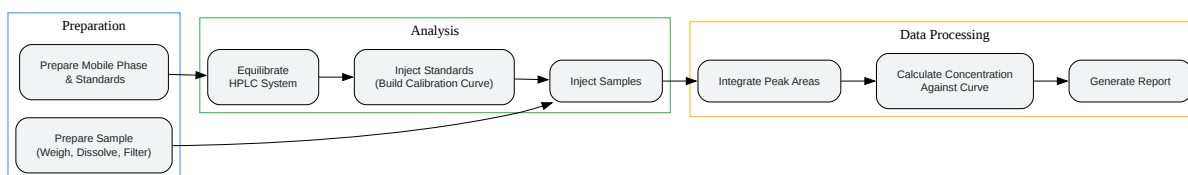
- Allow to cool to room temperature, dilute to volume, and mix.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Set up the analysis sequence: blank (mobile phase), calibration standards, and then samples.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability. The expected performance characteristics are summarized below.

Validation Parameter	Expected Result
Linearity (R^2)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	~0.3 µg/mL
Limit of Quantitation (LOQ)	~1.0 µg/mL
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%

HPLC-UV Experimental Workflow



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Caption: Step-by-step workflow for quantitative analysis by HPLC-UV.

UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis (quantification in plasma, urine, etc.) or trace impurity analysis, UPLC-MS/MS is the definitive method.[3][8] Its ability to selectively monitor specific mass transitions minimizes interference from complex sample matrices.

Principle of the Method

The analyte is rapidly separated using UPLC for high throughput and then ionized, typically using Electrospray Ionization (ESI) in positive mode. The precursor ion (the protonated molecule, $[M+H]^+$) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[9]

Detailed Experimental Protocol

5.2.1 Instrumentation and Consumables

- UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- UPLC C18 Column (e.g., 100 mm x 2.1 mm, 1.7 μ m particle size).
- LC-MS grade Acetonitrile, Water, and Formic Acid.
- Internal Standard (IS): A structurally similar compound, if available (e.g., a deuterated analog or a compound with a similar structure and retention time).

5.2.2 Preparation of Solutions

- Mobile Phases: As described in section 4.2.2, but using LC-MS grade reagents.
- Standard and Sample Solutions: Prepared similarly to the HPLC method but at much lower concentrations (e.g., in the ng/mL range). For bioanalysis, standards are typically prepared

by spiking the analyte into a blank matrix (e.g., plasma) which is then subjected to an extraction procedure (e.g., protein precipitation or solid-phase extraction).[8]

5.2.3 UPLC and MS Conditions

Parameter	Value	Justification
UPLC Column	C18, 100 mm x 2.1 mm, 1.7 μ m	Provides high resolution and fast separation times suitable for MS.
Mobile Phase	Gradient: 95% A (0.1% FA in H ₂ O) to 95% B (ACN) over 3 min	A fast gradient is sufficient for quantitative analysis with MS detection.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temperature	40 °C	Ensures reproducible chromatography.[9]
Ionization Mode	ESI, Positive Ion Mode	The basic nitrogen atoms readily accept a proton for efficient ionization.
Capillary Voltage	3.5 kV	Typical voltage to ensure stable spray and ionization.
Source Temperature	120 °C	Optimized to assist desolvation without degrading the analyte.
Desolvation Temp.	350 °C	Efficiently removes solvent from the ionized droplets.
MRM Transitions	Precursor Ion (Q1): m/z 222.1	[M+H] ⁺ for C ₁₁ H ₁₅ N ₃ O ₂
Product Ion (Q3): e.g., m/z 112.1 (quantifier), m/z 82.1 (qualifier)	Predicted fragments from the loss of the nitropyridine moiety and cleavage of the piperidine ring. These must be optimized experimentally by infusing a standard solution.	

Expected Performance Data

Validation Parameter	Expected Result
Linearity (R ²)	> 0.995
Range	0.5 - 500 ng/mL (in biological matrix)
LOD	~0.15 ng/mL
LOQ	~0.5 ng/mL
Precision (%RSD)	< 15% (< 20% at LOQ)
Accuracy (% Recovery)	85.0 - 115.0%

Gas Chromatography-Mass Spectrometry (GC-MS) Applicability and Considerations

While LC is generally preferred for a molecule of this nature, GC-MS can be a viable alternative, particularly for identifying volatile impurities.[\[10\]](#)[\[11\]](#)

Key Considerations:

- **Thermal Stability:** The primary challenge is the potential for thermal degradation of the nitro group in the hot GC inlet.[\[12\]](#) Using a Programmable Temperature Vaporizer (PTV) inlet with a gentle temperature ramp is highly recommended to minimize decomposition.[\[12\]](#)
- **Volatility:** The compound has sufficient volatility for GC analysis, but derivatization is not typically required.
- **Mass Spectra:** Electron Ionization (EI) will produce a rich fragmentation pattern, providing excellent structural confirmation and allowing for library matching.[\[9\]](#)

General Protocol

- **GC Column:** A low-to-mid polarity column like a DB-5MS (5% phenyl-methylpolysiloxane) is suitable.
- **Carrier Gas:** Helium at a constant flow of 1-1.5 mL/min.

- Inlet: PTV, ramped from 60°C to 280°C. If a PTV is unavailable, a split/splitless inlet should be used with the temperature optimized to the lowest possible value that provides efficient vaporization (e.g., 250-280°C).
- Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
- MS Conditions: EI at 70 eV, with a mass range of m/z 40-400.[11]

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The relationship between core validation parameters, as defined by the International Council for Harmonisation (ICH), ensures a comprehensive assessment of the method's performance.

Caption: Interconnectivity of core parameters in analytical method validation.

Conclusion

This application note provides a detailed framework for the quantitative analysis of **2-(4-methylpiperidin-1-yl)-5-nitropyridine**.

- For routine purity and content analysis in simple matrices, the HPLC-UV method is robust, reliable, and cost-effective.
- For trace-level quantification in complex biological or environmental matrices, the UPLC-MS/MS method offers unparalleled sensitivity and selectivity.
- GC-MS serves as a specialized alternative, particularly useful for impurity identification, provided that thermal degradation is carefully managed.

The successful implementation of these protocols, grounded in a solid understanding of the analyte's properties and the principles of method validation, will empower researchers to generate accurate and trustworthy data in their critical work.

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